molecular formula C21H16O8 B13423122 (S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione

(S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione

Cat. No.: B13423122
M. Wt: 396.3 g/mol
InChI Key: MXWGWQIBIUNUNE-NRFANRHFSA-N
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Description

(S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione is a complex organic compound with a tetracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione typically involves multi-step organic reactions. The starting materials often include simpler aromatic compounds that undergo a series of functional group transformations. Key steps may include:

    Hydroxylation: Introduction of hydroxyl groups through reactions such as electrophilic aromatic substitution.

    Acetylation: Addition of an acetyl group using reagents like acetic anhydride in the presence of a catalyst.

    Methoxylation: Introduction of a methoxy group via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the carbonyl groups can produce secondary alcohols.

Scientific Research Applications

(S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetracene: A simpler aromatic hydrocarbon with a similar backbone but lacking the functional groups present in (S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione.

    Anthracene: Another polycyclic aromatic hydrocarbon with fewer rings and different functionalization.

    Chrysene: A polycyclic aromatic hydrocarbon with a different ring structure and functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of multiple hydroxyl groups, an acetyl group, and a methoxy group allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C21H16O8

Molecular Weight

396.3 g/mol

IUPAC Name

(3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-2,4-dihydrotetracene-1,6,11-trione

InChI

InChI=1S/C21H16O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,25-26,28H,6-7H2,1-2H3/t21-/m0/s1

InChI Key

MXWGWQIBIUNUNE-NRFANRHFSA-N

Isomeric SMILES

CC(=O)[C@@]1(CC2=C(C(=O)C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O

Canonical SMILES

CC(=O)C1(CC2=C(C(=O)C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O

Origin of Product

United States

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